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molecular formula C6H3BrN2O2S B3388970 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid CAS No. 901122-45-0

2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid

Cat. No. B3388970
M. Wt: 247.07
InChI Key: MZUGTYNTVCMQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662841B2

Procedure details

2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid (0.52 g, 2.10 mmol) was suspended in a mixed solvent composed of water (4.0 ml) and acetic acid (6.0 ml). Concentrated hydrochloric acid (0.30 g, 3.04 mmol) was added to the suspension at room temperature, and the mixture was stirred at 105° C. for about 19 hr. After the completion of the reaction, sodium carbonate (0.44 g, 4.15 mmol) was added to the reaction solution, and the mixture was concentrated by removal of the solvent by distillation under the reduced pressure. Water (10 ml) was added to the concentrate. Further, the solvent was removed by distillation under the reduced pressure, and water (10 ml) and ethyl acetate (5 ml) were again added thereto. The mixture was adjusted to pH 6 by the addition of a 2 M aqueous solution of sodium hydroxide with stirring. After the separation, the aqueous layer was extracted twice with 5 ml of ethyl acetate. Thereafter, the organic layers were combined and were washed with 15 wt % brine (5 ml). While concentrating the washed organic layers, the solvent was replaced with methanol (3 ml), and 10 ml of water was added thereto to crystallize 2-bromoimidazo[5,1-b]thiazole. The crystallizing liquid was cooled to 5° C. or below and was stirred overnight. The crystals were then collected by filtration. The resultant precipitate was dried under the reduced pressure to give 2-bromoimidazo[5.1-b]thiazole (0.39 g, yield 91.4%) as a white solid.
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
0.44 g
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]2=[C:7](C(O)=O)[N:8]=[CH:9][N:4]2[CH:3]=1.O.Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C>[Br:1][C:2]1[S:6][C:5]2=[CH:7][N:8]=[CH:9][N:4]2[CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
BrC1=CN2C(S1)=C(N=C2)C(=O)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.44 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 105° C. for about 19 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated by removal of the solvent by distillation under the reduced pressure
ADDITION
Type
ADDITION
Details
Water (10 ml) was added to the concentrate
CUSTOM
Type
CUSTOM
Details
Further, the solvent was removed by distillation under the reduced pressure, and water (10 ml) and ethyl acetate (5 ml)
ADDITION
Type
ADDITION
Details
were again added
ADDITION
Type
ADDITION
Details
The mixture was adjusted to pH 6 by the addition of a 2 M aqueous solution of sodium hydroxide
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
After the separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with 5 ml of ethyl acetate
WASH
Type
WASH
Details
were washed with 15 wt % brine (5 ml)
CONCENTRATION
Type
CONCENTRATION
Details
While concentrating the washed organic layers
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to crystallize 2-bromoimidazo[5,1-b]thiazole
TEMPERATURE
Type
TEMPERATURE
Details
The crystallizing liquid was cooled to 5° C. or below
STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystals were then collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant precipitate was dried under the reduced pressure

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
BrC1=CN2C(S1)=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 91.4%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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